Cas no 2248199-63-3 ((2S)-2-(2,6-Difluorophenyl)propan-1-ol)
(2S)-2-(2,6-Difluorophenyl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- (2S)-2-(2,6-Difluorophenyl)propan-1-ol
- EN300-6507349
- 2248199-63-3
-
- Inchi: 1S/C9H10F2O/c1-6(5-12)9-7(10)3-2-4-8(9)11/h2-4,6,12H,5H2,1H3/t6-/m1/s1
- InChI Key: PCDSEZVBBHFTJV-ZCFIWIBFSA-N
- SMILES: FC1C=CC=C(C=1[C@H](C)CO)F
Computed Properties
- Exact Mass: 172.06997126g/mol
- Monoisotopic Mass: 172.06997126g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 131
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 20.2Ų
(2S)-2-(2,6-Difluorophenyl)propan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6507349-0.05g |
(2S)-2-(2,6-difluorophenyl)propan-1-ol |
2248199-63-3 | 95.0% | 0.05g |
$1381.0 | 2025-03-14 | |
| Enamine | EN300-6507349-0.1g |
(2S)-2-(2,6-difluorophenyl)propan-1-ol |
2248199-63-3 | 95.0% | 0.1g |
$1447.0 | 2025-03-14 | |
| Enamine | EN300-6507349-0.25g |
(2S)-2-(2,6-difluorophenyl)propan-1-ol |
2248199-63-3 | 95.0% | 0.25g |
$1513.0 | 2025-03-14 | |
| Enamine | EN300-6507349-0.5g |
(2S)-2-(2,6-difluorophenyl)propan-1-ol |
2248199-63-3 | 95.0% | 0.5g |
$1577.0 | 2025-03-14 | |
| Enamine | EN300-6507349-1.0g |
(2S)-2-(2,6-difluorophenyl)propan-1-ol |
2248199-63-3 | 95.0% | 1.0g |
$1643.0 | 2025-03-14 | |
| Enamine | EN300-6507349-2.5g |
(2S)-2-(2,6-difluorophenyl)propan-1-ol |
2248199-63-3 | 95.0% | 2.5g |
$3220.0 | 2025-03-14 | |
| Enamine | EN300-6507349-5.0g |
(2S)-2-(2,6-difluorophenyl)propan-1-ol |
2248199-63-3 | 95.0% | 5.0g |
$4764.0 | 2025-03-14 | |
| Enamine | EN300-6507349-10.0g |
(2S)-2-(2,6-difluorophenyl)propan-1-ol |
2248199-63-3 | 95.0% | 10.0g |
$7065.0 | 2025-03-14 |
(2S)-2-(2,6-Difluorophenyl)propan-1-ol Related Literature
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
-
4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
Additional information on (2S)-2-(2,6-Difluorophenyl)propan-1-ol
Chemical Profile of (2S)-2-(2,6-Difluorophenyl)propan-1-ol (CAS No. 2248199-63-3)
(2S)-2-(2,6-Difluorophenyl)propan-1-ol, identified by its CAS number 2248199-63-3, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This chiral alcohol, featuring a (S)-configuration at the propanol carbon, exhibits a unique structural framework that has garnered attention for its potential applications in drug development. The presence of two fluorine atoms at the 2 and 6 positions of the phenyl ring introduces electronic and steric effects that modulate the compound's reactivity and biological interactions, making it a subject of intense study in synthetic organic chemistry and pharmacology.
The molecular structure of (2S)-2-(2,6-Difluorophenyl)propan-1-ol consists of a propanol backbone substituted with a 2,6-difluorophenyl group. This arrangement not only imparts specific physicochemical properties but also opens up avenues for diverse chemical modifications. The (S)-configuration is particularly noteworthy, as enantiomeric purity is often crucial in pharmaceutical applications to ensure optimal efficacy and minimize adverse effects. The fluorine atoms, being electronegative, influence the electronic distribution across the molecule, which can be leveraged to enhance binding affinity to biological targets.
In recent years, there has been a growing interest in fluorinated aromatic compounds due to their enhanced metabolic stability and improved pharmacokinetic profiles compared to their hydrogenated counterparts. (2S)-2-(2,6-Difluorophenyl)propan-1-ol exemplifies this trend, with its difluorophenyl moiety potentially contributing to increased bioavailability and prolonged half-life in drug candidates. Researchers have been exploring its utility as an intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other therapeutic agents targeting cancer and inflammatory diseases.
The synthesis of (2S)-2-(2,6-Difluorophenyl)propan-1-ol presents both challenges and opportunities for synthetic chemists. The stereocontrol at the chiral center is critical, requiring precise methodologies such as asymmetric hydrogenation or chiral auxiliary-assisted synthesis. Advances in catalytic systems have enabled more efficient and scalable production of enantiomerically pure compounds like this one. Additionally, the introduction of fluorine atoms demands careful handling to prevent unwanted side reactions, but modern techniques such as palladium-catalyzed cross-coupling reactions have made it possible to incorporate fluorinated groups with high selectivity.
Current research highlights demonstrate that derivatives of (2S)-2-(2,6-Difluorophenyl)propan-1-ol are being investigated for their potential in modulating protein-protein interactions and enzyme activity. For instance, studies have shown that structurally related compounds can inhibit tyrosine kinases by binding to their active sites or allosteric pockets. The fluorine atoms play a pivotal role in these interactions by polarizing the aromatic ring and enhancing hydrogen bonding capabilities with complementary residues in the target protein. This has led to the design of novel inhibitors with improved potency and selectivity.
Another area where this compound has shown promise is in the development of central nervous system (CNS) therapeutics. The lipophilicity imparted by the difluorophenyl group can facilitate blood-brain barrier penetration, a crucial factor for many neurological drugs. Preclinical studies have indicated that certain analogs of (2S)-2-(2,6-Difluorophenyl)propan-1-ol exhibit neuroprotective effects by modulating neurotransmitter receptors or inhibiting key enzymes involved in neurodegenerative pathways. These findings underscore the compound's potential as a lead structure for further drug discovery efforts.
The role of fluorine substitution in medicinal chemistry cannot be overstated. Beyond influencing electronic properties, fluorine atoms can also enhance metabolic stability by preventing rapid degradation by cytochrome P450 enzymes. This property is particularly valuable for drugs that require longer durations of action or exposure to maintain therapeutic efficacy. The case of (2S)-2-(2,6-Difluorophenyl)propan-1-ol underscores how strategic fluorination can lead to improved drug candidates with better pharmacokinetic profiles.
As computational methods advance, virtual screening and molecular modeling are being increasingly employed to identify promising candidates like (2S)-2-(2,6-Difluorophenyl)propan-1-ol. These techniques allow researchers to predict binding affinities and optimize molecular structures before undertaking costly wet-lab synthesis. By integrating experimental data with computational insights, scientists can accelerate the drug discovery process and prioritize compounds based on their potential biological activity.
In conclusion, (2S)-2-(2,6-Difluorophenyl)propan-1-ol (CAS No. 2248199-63-3) represents a fascinating example of how structural modifications can yield compounds with tailored properties for pharmaceutical applications. Its unique combination of stereochemistry and fluorination makes it a valuable building block for drug discovery efforts targeting various diseases. As research continues to uncover new therapeutic opportunities, compounds like this one are poised to play a pivotal role in developing next-generation medicines.
2248199-63-3 ((2S)-2-(2,6-Difluorophenyl)propan-1-ol) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)